molecular formula C7H14ClNO2 B8555238 N-(2-hydroxyethyl)-3-chloropivalamide

N-(2-hydroxyethyl)-3-chloropivalamide

Cat. No. B8555238
M. Wt: 179.64 g/mol
InChI Key: FMVFLBFDDGXQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06596798B1

Procedure details

2-(1,1-dimethyl-2-chloroethyl)-2-oxazoline was prepared as follows. Initially, N-(2-hydroxyethyl)-3-chloropivalamide was prepared by adding dropwise, at room temperature, a solution of 3-chloropivaloyl chloride (1.0 eq., 22.4 g, 0.14 mol) in CH2Cl2(100 mL) to a stirred mixture of 2-aminoethanol (2.0 eq., 17.6 g, 0.29 mol) in CH2Cl2(300 mL) over a period of one (1) hour. This mixture was allowed to auto-reflux for twenty (20) minutes and was then stirred for an additional forty (40) minutes. The whitish-yellow precipitate that formed was gravity filtered, and the resulting yellow solution was concentrated under vacuum. The resulting viscous yellow oil (23 g, 89% yield) was pure N-(2-hydroxyethyl)-3-chloropivalamide, as evidenced by 1H NMR (CDCl3): δ1.31 (s, 6H, CH3, CH3), 3.44 (q, 2H, CH2—NH), 3.61 (s, 2H, CH2—Cl), 3.73 (t, 2H, CH2—OH), 6.3 (br s, 1H, NH).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 40 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](Cl)=[O:5].[NH2:9][CH2:10][CH2:11][OH:12]>C(Cl)Cl>[CH3:7][C:3]([C:4]1[O:5][CH2:11][CH2:10][N:9]=1)([CH3:8])[CH2:2][Cl:1].[OH:12][CH2:11][CH2:10][NH:9][C:4](=[O:5])[C:3]([CH3:8])([CH3:7])[CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Name
Quantity
17.6 g
Type
reactant
Smiles
NCCO
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 40 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding dropwise, at room temperature
CUSTOM
Type
CUSTOM
Details
The whitish-yellow precipitate that formed
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting yellow solution was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(CCl)(C)C=1OCCN1
Name
Type
product
Smiles
OCCNC(C(CCl)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.